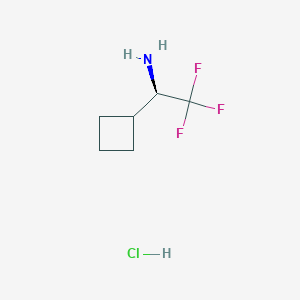
(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-环丁基-2,2,2-三氟乙胺盐酸盐是一种以其独特结构和性质而闻名的化合物。该化合物以环丁基连接到三氟乙胺骨架为特征,使其成为各种化学和药物研究的有趣主题。
准备方法
合成路线和反应条件
(R)-1-环丁基-2,2,2-三氟乙胺盐酸盐的合成通常涉及环丁胺与三氟乙醛的反应。该反应在受控条件下进行,以确保形成所需产物。然后通过用盐酸处理胺来形成盐酸盐。
工业生产方法
在工业环境中,可以使用连续流动反应器扩大该化合物的生产规模。这些反应器可以精确控制反应条件,如温度和压力,从而确保产品质量的一致性。催化剂的使用也可以提高合成过程的效率。
化学反应分析
反应类型
(R)-1-环丁基-2,2,2-三氟乙胺盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为不同的胺衍生物。
取代: 在特定条件下,三氟基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用锂铝氢化物等还原剂。
取代: 可以使用氢化钠等试剂进行亲核取代反应。
主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化物,而取代反应可以产生各种取代胺。
科学研究应用
化学
在化学领域,(R)-1-环丁基-2,2,2-三氟乙胺盐酸盐被用作合成更复杂分子的构建块。其独特的结构使其在研究反应机理和开发新的合成方法方面具有价值。
生物学
在生物学研究中,该化合物被用来研究三氟甲基对生物活性的影响。它作为一种模型化合物,用于理解这些基团如何影响生物活性分子的行为。
医学
在医学上,(R)-1-环丁基-2,2,2-三氟乙胺盐酸盐正在研究其潜在的治疗应用。其独特的结构在药物设计中可能具有优势,特别是在开发具有改进功效和安全性特征的新药物方面。
工业
在工业领域,该化合物用于开发特种化学品和材料。其独特的性质使其适用于农用化学品和先进材料等领域的应用。
作用机理
(R)-1-环丁基-2,2,2-三氟乙胺盐酸盐的作用机理涉及其与特定分子靶标的相互作用。三氟甲基可以增强化合物与某些受体或酶的结合亲和力,从而影响其活性。环丁基也可能有助于化合物的整体稳定性和生物利用度。
作用机制
The mechanism of action of ®-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The cyclobutyl group may also contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
类似化合物
(R)-1-环丁基-2,2,2-三氟乙胺: 该化合物的非盐酸盐形式。
环丁胺: 一种具有环丁基的更简单的胺。
三氟乙胺: 一种具有三氟甲基的胺。
独特性
(R)-1-环丁基-2,2,2-三氟乙胺盐酸盐由于其环丁基和三氟甲基的组合而独一无二。这种组合赋予了独特的化学和生物学特性,使其成为各种研究和工业应用的宝贵化合物。
生物活性
(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1160756-77-3) is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H11ClF3N
- Molecular Weight : 189.61 g/mol
- Purity : 97%
- IUPAC Name : this compound
- SMILES Notation : Cl.NC@HC(F)(F)F
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing serotonin and norepinephrine pathways. This modulation could lead to therapeutic effects in conditions such as depression and anxiety.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, administration of this compound has shown a significant reduction in depressive-like behaviors. The mechanism appears to involve the enhancement of serotonergic activity in the brain's prefrontal cortex and hippocampus.
- Anxiolytic Effects : Research indicates that this compound may possess anxiolytic properties. Behavioral tests in rodents demonstrated decreased anxiety levels when subjected to elevated plus maze and open field tests.
- Neuroprotective Properties : Some studies have suggested that this compound may offer neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Case Study 1: Antidepressant Effects
A study published in Journal of Neuropharmacology evaluated the antidepressant effects of this compound in a chronic unpredictable stress model. Results indicated a dose-dependent decrease in immobility time in the forced swim test, suggesting significant antidepressant-like activity.
Case Study 2: Anxiolytic Activity
In a separate investigation reported by Behavioral Brain Research, researchers assessed the anxiolytic effects of this compound using the light/dark box test. Mice treated with this compound spent significantly more time in the light compartment compared to controls, indicating reduced anxiety levels.
Comparative Biological Activity Table
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |
|---|---|---|---|
| (R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine HCl | Significant | Present | Suggested |
| Traditional SSRIs (e.g., Fluoxetine) | High | Moderate | Moderate |
| Benzodiazepines (e.g., Diazepam) | Low | High | Low |
属性
分子式 |
C6H11ClF3N |
|---|---|
分子量 |
189.60 g/mol |
IUPAC 名称 |
(1R)-1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m1./s1 |
InChI 键 |
HHUPGJBPRKSYMW-NUBCRITNSA-N |
手性 SMILES |
C1CC(C1)[C@H](C(F)(F)F)N.Cl |
规范 SMILES |
C1CC(C1)C(C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















